molecular formula C21H23Br2N5O4 B1210959 Bapp-trimethoprim CAS No. 78025-83-9

Bapp-trimethoprim

カタログ番号: B1210959
CAS番号: 78025-83-9
分子量: 569.2 g/mol
InChIキー: LSKHELMGYVZMCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bapp-trimethoprim, also known as this compound, is a useful research compound. Its molecular formula is C21H23Br2N5O4 and its molecular weight is 569.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Applications

Trimethoprim, including its derivatives like Bapp-trimethoprim, is widely known for its efficacy against various bacterial infections, particularly urinary tract infections (UTIs). The compound works by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis.

Case Study: Efficacy in Urinary Tract Infections

A cohort study involving 1,191,905 patients aged 65 and older indicated that trimethoprim was associated with a higher risk of acute kidney injury and hyperkalemia compared to amoxicillin. However, it did not show a significantly increased risk of mortality when compared to other antibiotics used for UTIs . This highlights the importance of monitoring renal function in older patients receiving trimethoprim.

Anticancer Potential

Recent studies have identified this compound's analogs as promising candidates for anticancer therapy. Research has shown that certain trimethoprim derivatives exhibit significant tumor growth inhibitory activities across various human tumor cell lines.

Research Findings

  • A study synthesized several trimethoprim analogs and evaluated their biological activity through molecular docking and DHFR inhibition assays. Some analogs demonstrated stronger DHFR inhibition than trimethoprim itself, suggesting enhanced potential for anticancer applications .
  • Another investigation highlighted the structural modifications of trimethoprim that could improve selectivity and potency against cancer cells while minimizing effects on normal cells .

Prophylactic Uses

Trimethoprim-sulfamethoxazole (TMP-SMX), a combination therapy including trimethoprim, has been investigated for its prophylactic effects in immunocompromised patients.

Case Study: Prophylaxis Against Pneumocystis Pneumonia

A study involving 1,522 treatment episodes showed that TMP-SMX significantly reduced the incidence of Pneumocystis pneumonia (PCP) in patients receiving high-dose corticosteroids. The adjusted hazard ratio was 0.07, indicating a substantial protective effect . This underscores the role of this compound in preventing opportunistic infections in vulnerable populations.

Antimalarial Activity

Emerging research suggests that derivatives of trimethoprim may also serve as effective antimalarial agents. Novel compounds derived from triaminopyrimidines have shown promising results against Plasmodium falciparum, the causative agent of malaria.

Pharmacokinetics and Efficacy

A study reported that certain triaminopyrimidine compounds exhibited potent activity against resistant strains of Plasmodium falciparum with favorable pharmacokinetic profiles, suggesting potential for single-dose treatment strategies . These findings indicate a broader application of trimethoprim derivatives in infectious disease management.

Summary Table of Applications

Application AreaDescriptionSupporting Evidence
AntibacterialEffective against UTIs; DHFR inhibitorIncreased risk of acute kidney injury; effective in older adults
AnticancerPotential to inhibit tumor growth; stronger DHFR inhibitors than TMPSignificant inhibitory activities across various human tumor cell lines
ProphylacticReduces incidence of PCP in immunocompromised patientsAdjusted HR = 0.07 for PCP incidence reduction in high-dose steroid users
AntimalarialPotential against Plasmodium falciparum; favorable pharmacokineticsPotent activity against resistant strains; possible single-dose efficacy

特性

CAS番号

78025-83-9

分子式

C21H23Br2N5O4

分子量

569.2 g/mol

IUPAC名

2-bromo-N-[4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]phenyl]acetamide;hydrobromide

InChI

InChI=1S/C21H22BrN5O4.BrH/c1-29-16-8-12(7-13-11-25-21(24)27-20(13)23)9-17(30-2)19(16)31-15-5-3-14(4-6-15)26-18(28)10-22;/h3-6,8-9,11H,7,10H2,1-2H3,(H,26,28)(H4,23,24,25,27);1H

InChIキー

LSKHELMGYVZMCN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC2=CC=C(C=C2)NC(=O)CBr)OC)CC3=CN=C(N=C3N)N.Br

正規SMILES

COC1=CC(=CC(=C1OC2=CC=C(C=C2)NC(=O)CBr)OC)CC3=CN=C(N=C3N)N.Br

Key on ui other cas no.

78025-83-9

同義語

2,4-diamino-5-((3,5-dimethoxy-4-(4-bromoacetamidophenoxy)benzyl)pyrimidine)
BAPP-trimethoprim

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。